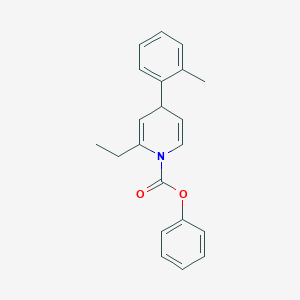![molecular formula C15H8Cl2INO B12610731 N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide CAS No. 647025-70-5](/img/structure/B12610731.png)
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide is a complex organic compound with the molecular formula C15H8Cl2INO. This compound is characterized by the presence of multiple halogen atoms (chlorine and iodine) and a phenylethynyl group attached to a phenyl ring. The formamide group is also a significant functional group in this compound, contributing to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the formamide group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide involves its interaction with specific molecular targets. The halogen atoms and the phenylethynyl group play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The formamide group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide: Similar in structure but contains a methanethioamide group instead of a formamide group.
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]acetamide: Contains an acetamide group instead of a formamide group.
Uniqueness
N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]formamide is unique due to its specific combination of halogen atoms and the phenylethynyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
647025-70-5 |
|---|---|
Formule moléculaire |
C15H8Cl2INO |
Poids moléculaire |
416.0 g/mol |
Nom IUPAC |
N-[4,6-dichloro-3-iodo-2-(2-phenylethynyl)phenyl]formamide |
InChI |
InChI=1S/C15H8Cl2INO/c16-12-8-13(17)15(19-9-20)11(14(12)18)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,19,20) |
Clé InChI |
AJMBLMLLFLZDHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=C(C(=CC(=C2I)Cl)Cl)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
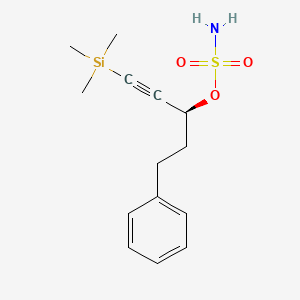
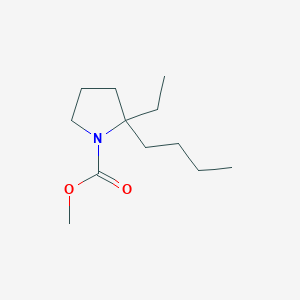
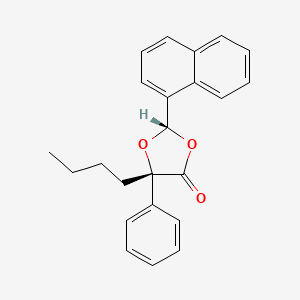
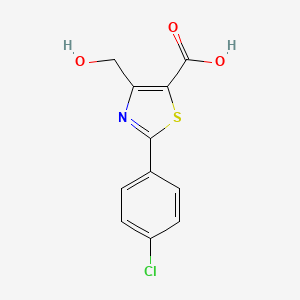

![Benzaldehyde, 2,5-dimethoxy-4-[(2-methylpropyl)thio]-](/img/structure/B12610669.png)

![5-Methyl-10,11-dihydro-5H-cyclohepta[c]quinoline-6,9-dione](/img/structure/B12610675.png)
![1-Chloro-3-{[(thiiran-2-yl)methyl]disulfanyl}propan-2-ol](/img/structure/B12610685.png)
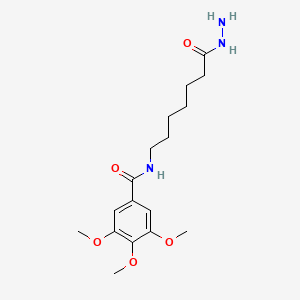
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrile](/img/structure/B12610700.png)
![1-Piperazinecarboxamide, 4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-phenyl-](/img/structure/B12610718.png)
